molecular formula C9H7ClN2O B12836612 2-Chloro-5-(3-methylphenyl)-1,3,4-oxadiazole

2-Chloro-5-(3-methylphenyl)-1,3,4-oxadiazole

Cat. No.: B12836612
M. Wt: 194.62 g/mol
InChI Key: RXMCAIGGWMNWTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(3-methylphenyl)-1,3,4-oxadiazole is an organic compound belonging to the oxadiazole family Oxadiazoles are five-membered heterocyclic compounds containing oxygen and nitrogen atoms This particular compound is characterized by the presence of a chlorine atom at the second position and a 3-methylphenyl group at the fifth position of the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(3-methylphenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-methylbenzoic acid hydrazide with phosphoryl chloride, which facilitates the formation of the oxadiazole ring. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-(3-methylphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

    Coupling Reactions: It can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxadiazoles, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

2-Chloro-5-(3-methylphenyl)-1,3,4-oxadiazole has found applications in several scientific research areas:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with biological targets effectively.

    Materials Science: The compound is investigated for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its favorable electronic properties.

    Chemical Biology: It serves as a building block for the synthesis of more complex molecules used in chemical biology studies.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3-methylphenyl)-1,3,4-oxadiazole varies based on its application. In medicinal chemistry, it may exert its effects by interacting with specific enzymes or receptors, inhibiting their activity. The molecular targets and pathways involved can include:

    Enzyme Inhibition: The compound can inhibit enzymes crucial for the survival of pathogens, leading to antimicrobial effects.

    Receptor Binding: It can bind to receptors involved in cell signaling pathways, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

  • 2-Chloro-5-(4-methylphenyl)-1,3,4-oxadiazole
  • 2-Chloro-5-(2-methylphenyl)-1,3,4-oxadiazole
  • 2-Chloro-5-(3-chlorophenyl)-1,3,4-oxadiazole

Comparison: Compared to its analogs, 2-Chloro-5-(3-methylphenyl)-1,3,4-oxadiazole exhibits unique properties due to the position of the methyl group on the phenyl ring. This positional difference can influence its reactivity, electronic properties, and biological activity. For instance, the 3-methylphenyl group may provide steric hindrance, affecting the compound’s interaction with biological targets differently than its 2- or 4-methylphenyl counterparts.

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

2-chloro-5-(3-methylphenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C9H7ClN2O/c1-6-3-2-4-7(5-6)8-11-12-9(10)13-8/h2-5H,1H3

InChI Key

RXMCAIGGWMNWTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(O2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.